9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy-
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Overview
Description
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- is an organic compound that belongs to the acridone family. Acridones are known for their diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- typically involves the reaction of 9-acridanone with appropriate reagents to introduce the dimethylaminomethyl and methoxy groups. One common method is the nucleophilic aromatic substitution reaction, where the acridanone is reacted with dimethylaminomethyl chloride and methoxybenzene under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the acridone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridone derivatives with potential pharmacological activities.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of fluorescent dyes and analytical reagents.
Mechanism of Action
The mechanism of action of 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9-Acridanone: The parent compound with similar pharmacological activities.
4-Carboxy-9-acridanone: Known for its use in biochemical research as a stain/dye.
10-Carboxymethyl-9-acridanone: A potent type I interferon inducer with antiviral properties.
Uniqueness
9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- is unique due to the presence of both dimethylaminomethyl and methoxy groups, which may enhance its pharmacological activities and provide distinct chemical properties compared to other acridone derivatives .
Properties
CAS No. |
58324-12-2 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-3-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)10-13-15(21-3)9-8-12-16(13)18-14-7-5-4-6-11(14)17(12)20/h4-9H,10H2,1-3H3,(H,18,20) |
InChI Key |
TVXJGEOGWFYHJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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